5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride
Description
5-(Chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride is a heterocyclic compound featuring a fused pyrrolo-triazole core with a chloromethyl substituent. Its molecular formula is C₇H₈ClN₃·HCl, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents. The compound’s structure combines a pyrrolidine ring fused with a 1,2,4-triazole moiety, with the chloromethyl group (-CH₂Cl) providing a reactive site for further functionalization. This reactivity makes it valuable in medicinal chemistry as a building block for drug discovery, particularly in synthesizing anticonvulsants, kinase inhibitors, or antimicrobial agents .
Properties
IUPAC Name |
5-(chloromethyl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-3-5-1-2-6-8-4-9-10(5)6;/h4-5H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNSUDOBSDXUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NN2C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059937-81-2 | |
| Record name | 5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chloromethylation in Polar Aprotic Solvents with Potassium Carbonate
One well-documented method uses potassium carbonate as a base in a mixture of water and N,N-dimethylformamide (DMF) at low temperatures (0–20°C) for extended reaction times (up to 14 hours). The reaction involves stirring the triazole precursor with chloromethylating agents, followed by extraction and purification steps.
| Parameter | Details |
|---|---|
| Base | Potassium carbonate |
| Solvent | Water / N,N-dimethylformamide (1% H2O-DMF) |
| Temperature | 0–20°C |
| Reaction Time | 14 hours |
| Workup | Extraction with ethyl acetate, washing with brine, drying, solvent evaporation |
| Purification | Preparative HPLC |
| Yield | 78–89% |
| Product Form | White powder (hydrochloride salt) |
This method was successfully applied in the synthesis of related compounds, yielding high purity products suitable for further pharmaceutical applications.
Use of N-Ethyl-N,N-diisopropylamine in DMF
An alternative approach employs N-ethyl-N,N-diisopropylamine as the base in DMF at room temperature for 12 hours. The reaction mixture is then worked up by evaporation, extraction, and purification by flash chromatography on silica gel.
| Parameter | Details |
|---|---|
| Base | N-ethyl-N,N-diisopropylamine |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 20°C (ambient) |
| Reaction Time | 12 hours |
| Workup | Evaporation, extraction with dichloromethane, washing, drying |
| Purification | Flash chromatography on silica gel |
| Yield | Moderate to high (not specified) |
This method allows for the preparation of chloromethylated triazole derivatives with good control over reaction conditions and product purity.
Microwave-Assisted Synthesis in Butanone
Microwave irradiation has been applied to accelerate the reaction between 5-chloromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one and nucleophilic partners in the presence of potassium carbonate in 2-butanone solvent at elevated temperatures (140°C) for 5 hours.
| Parameter | Details |
|---|---|
| Base | Potassium carbonate |
| Solvent | 2-Butanone |
| Temperature | 140°C (microwave irradiation) |
| Reaction Time | 5 hours |
| Workup | Solvent removal under reduced pressure, column chromatography |
| Yield | Moderate (e.g., 25 mg isolated product) |
This method provides a rapid and efficient route to chloromethylated triazole derivatives, suitable for complex molecule synthesis.
Reaction Monitoring and Characterization
- NMR Spectroscopy : ^1H NMR and ^13C NMR spectra confirm the presence of chloromethyl groups (e.g., signals around 4.4 ppm for CH2Cl) and the triazole ring protons.
- Mass Spectrometry : ESI-MS data show molecular ion peaks consistent with the expected molecular weights minus the hydrochloride counterion.
- Melting Point : The hydrochloride salt typically exhibits melting points in the range of 197–199°C, indicating high purity.
- HPLC : High-performance liquid chromatography is used to monitor reaction progress and purity, especially for water-soluble intermediates.
Summary Table of Preparation Methods
| Method No. | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Potassium carbonate | Water / DMF (1% H2O) | 0–20 | 14 | 78–89 | Preparative HPLC | Mild conditions, high yield |
| 2 | N-ethyl-N,N-diisopropylamine | DMF | 20 | 12 | Not specified | Flash chromatography | Room temp, good control |
| 3 | Potassium carbonate | 2-Butanone | 140 (microwave) | 5 | Moderate | Column chromatography | Microwave-assisted, fast reaction |
Research Findings and Notes
- The use of potassium carbonate in aqueous DMF is a robust and reproducible method for chloromethylation of triazole derivatives, providing good yields and purity.
- Microwave-assisted synthesis offers a significant reduction in reaction time but requires higher temperatures and specialized equipment.
- The choice of base and solvent critically affects the reaction efficiency and product isolation.
- Purification by preparative HPLC or flash chromatography ensures removal of side products and unreacted starting materials.
- The hydrochloride salt form enhances the compound’s stability and facilitates handling and storage.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The triazole ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.
Scientific Research Applications
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous heterocycles, focusing on structural features, synthetic pathways, reactivity, and biological activity.
Structural Comparison
Key Observations :
Biological Activity
5-(Chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₆H₉Cl₂N₃
- Molecular Weight : 194.06 g/mol
- CAS Number : 2059937-81-2
Cytotoxicity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably, a related compound demonstrated a selective cytotoxic effect on human melanoma cells (VMM917), showing a 4.9-fold increase in cytotoxicity compared to normal cells. This effect was attributed to the compound's ability to induce cell cycle arrest at the S phase and decrease melanin content in melanoma cells .
| Compound | Cell Line | Cytotoxic Effect | Mechanism |
|---|---|---|---|
| B9 | VMM917 | 4.9-fold | Cell cycle arrest (S phase) and melanin reduction |
The mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in proliferation and apoptosis. The inhibition of key enzymes or receptors involved in cancer progression could be a potential mechanism for its activity.
Case Studies
-
Melanoma Treatment :
A study focused on the cytotoxic effects of a triazole derivative indicated its potential as an alternative chemotherapeutic agent for melanoma treatment due to its selective toxicity towards cancer cells and minimal impact on normal cells . -
Antimicrobial Activity :
Although specific data on this compound’s antimicrobial activity is scarce, related triazole compounds have demonstrated effectiveness against various pathogens. This suggests that further exploration of this compound could reveal similar properties.
Q & A
Q. Q1. What are the optimal synthetic routes for 5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride, and how can intermediates be characterized?
Methodological Answer: The synthesis of this compound typically involves alkylation or chlorination steps on pyrrolo-triazole precursors. For example, analogous chloro-trifluoromethyl pyrazole derivatives are synthesized via sequential halogenation and alkylation under alkaline conditions (e.g., formaldehyde-mediated alkylation) . Key intermediates should be characterized using elemental analysis (to confirm purity), ¹H-NMR (to verify substitution patterns), and LC-MS (to confirm molecular weight and fragmentation patterns) . For chlorinated intermediates, monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
Q. Q2. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
- Hygroscopicity tests by exposing the compound to controlled humidity (e.g., 40–80% RH) and measuring mass changes over time.
- Long-term storage assays at −20°C, 4°C, and room temperature, with periodic HPLC analysis to detect degradation products. Reference analogous triazole derivatives, which often show sensitivity to light and moisture, necessitating storage in amber vials with desiccants .
Advanced Research Questions
Q. Q3. What computational strategies can predict the reactivity and regioselectivity of 5-(chloromethyl)-pyrrolo-triazole derivatives in nucleophilic substitution reactions?
Methodological Answer: Use density functional theory (DFT) calculations to model reaction pathways. For example:
Optimize geometries of reactants and transition states using software like Gaussian or ORCA.
Calculate activation energies to identify favored reaction pathways (e.g., SN1 vs. SN2 mechanisms).
Compare atomic charges (via Natural Population Analysis) to predict nucleophilic attack sites.
This approach aligns with ICReDD’s methodology for reaction optimization using quantum chemical calculations . Experimental validation via kinetic studies (e.g., varying solvent polarity) can resolve computational-experimental discrepancies .
Q. Q4. How can researchers resolve contradictions in biological activity data for structurally similar triazole derivatives?
Methodological Answer:
Meta-analysis : Compile datasets from peer-reviewed studies (e.g., IC50 values for enzyme inhibition) and normalize using standardized units.
Structure-Activity Relationship (SAR) modeling : Use software like Schrödinger’s QikProp to correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with bioactivity.
Cross-validation : Replicate conflicting experiments under controlled conditions (e.g., pH, temperature) to identify confounding variables.
This method mirrors molecular docking and ADME analyses used for triazole-thiol derivatives .
Q. Q5. What advanced techniques are recommended for elucidating the solid-state structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like DMSO/water. Resolve ambiguities in NMR data (e.g., tautomerism) using SCXRD-derived bond lengths and angles.
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data (from SCXRD) to confirm phase purity.
- Solid-state NMR : Use ¹³C CP/MAS NMR to study hydrogen bonding and molecular packing.
These techniques are critical for resolving structural ambiguities in heterocyclic systems .
Q. Q6. How can reaction engineering principles improve the scalability of this compound’s synthesis?
Methodological Answer: Apply process intensification strategies:
Microreactor systems : Enhance mixing efficiency for exothermic chlorination steps.
Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology.
Membrane separation : Purify intermediates using nanofiltration to reduce solvent waste.
These methods align with CRDC’s focus on chemical engineering design and reactor optimization .
Data Analysis & Experimental Design
Q. Q7. What statistical frameworks are suitable for analyzing dose-response data in cytotoxicity studies involving this compound?
Methodological Answer:
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for IC50 values.
- ANOVA with post-hoc tests : Compare efficacy across cell lines (e.g., cancer vs. normal).
For robust results, ensure replicates (n ≥ 3) and validate assays with positive controls (e.g., doxorubicin) .
Q. Q8. How can researchers validate the purity of this compound when commercial standards are unavailable?
Methodological Answer:
- Orthogonal analytical techniques : Combine HPLC (with diode-array detection), GC-MS, and elemental analysis.
- Spiking experiments : Add known impurities (e.g., dechlorinated byproducts) to confirm resolution in chromatograms.
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
